5-(3-Fluorophenyl)nicotinamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1356110-53-6 |
|---|---|
Molecular Formula |
C12H9FN2O |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
5-(3-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-11-3-1-2-8(5-11)9-4-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16) |
InChI Key |
OQYOPWZLZTUCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of 5 3 Fluorophenyl Nicotinamide
Established Synthetic Methodologies for Nicotinamide (B372718) Derivatives
The synthesis of nicotinamide and its derivatives is a cornerstone of heterocyclic chemistry, driven by their prevalence in bioactive compounds. rsc.orgresearchgate.net Methodologies for their preparation have evolved from classical reactions to highly efficient transition-metal-catalyzed processes.
Amide Coupling Strategies for Nicotinamide Formation
The formation of the amide group in nicotinamide derivatives is typically achieved by coupling a nicotinic acid derivative with ammonia (B1221849) or an appropriate amine. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be activated.
Common strategies include:
Conversion to Acyl Halides : A classic and effective method involves converting the nicotinic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with ammonia or a primary/secondary amine to form the amide. This method, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk
Peptide Coupling Reagents : Inspired by peptide synthesis, a vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate. This approach avoids the need to isolate harsh acyl chloride intermediates. fishersci.co.uk Commonly used reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), and uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). fishersci.co.uk
Palladium-Catalyzed Amination : The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. libretexts.orgwikipedia.org While it is primarily used for coupling amines with aryl halides, variations of this methodology, known as acyl-type Buchwald-Hartwig cross-coupling, can be employed for transamidation by the selective cleavage of an existing N-C(O) bond to form a new, more stable amide. rsc.org This provides a modern alternative to classical methods. acsgcipr.org
| Strategy | Activating Reagent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Aprotic solvent, often requires heating; subsequent reaction with amine at RT or 0°C with base. fishersci.co.uk | High reactivity, cost-effective. | Harsh reagents, potential for side reactions, requires isolation of the acyl chloride intermediate. fishersci.co.uk |
| Peptide Coupling | DCC/HOBt, HATU, PyBOP | Mild (RT), aprotic solvents (DMF, DCM), presence of a non-nucleophilic base (e.g., DIEA). fishersci.co.uk | High yields, mild conditions, broad functional group tolerance, avoids isolating reactive intermediates. fishersci.co.uk | Reagents can be expensive, byproduct removal can be challenging (e.g., DCU from DCC). fishersci.co.uk |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP), base (e.g., Cs₂CO₃). researchgate.net | Anhydrous, inert atmosphere, elevated temperatures (e.g., 90°C). libretexts.orgresearchgate.net | Excellent for sterically hindered substrates, broad scope for both amine and aryl partners. wikipedia.org | Requires precious metal catalyst, sensitive to air and moisture, potentially complex ligand systems. acsgcipr.org |
Pyridine (B92270) Ring Functionalization Approaches
The introduction of substituents onto the pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. nih.gov Furthermore, the nitrogen atom can coordinate to Lewis acid catalysts, further reducing reactivity. nih.gov Achieving regioselectivity is a primary concern, as the pyridine ring has three distinct positions for substitution (C2/6, C3/5, and C4). researchgate.net
Electrophilic Aromatic Substitution : Classical methods like nitration and halogenation require harsh conditions and often result in low yields and poor regioselectivity, typically favoring the C3/5 positions but with difficulty. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) : This reaction is more favorable for electron-deficient rings like pyridine, especially with a good leaving group (e.g., a halogen) at the C2, C4, or C6 positions.
Directed C-H Functionalization : This modern approach has become a powerful tool for the regioselective synthesis of functionalized pyridines. rsc.orgnih.gov By using a directing group attached to the pyridine ring (often at the nitrogen or an adjacent position), a transition metal catalyst (e.g., Pd, Ru, Rh, Cu) can be directed to a specific C-H bond, typically in the ortho position to the directing group, allowing for selective arylation, alkylation, or other modifications. nih.gov For example, amide groups can direct functionalization to the C3 position. nih.gov
Minisci Reaction : This radical-based reaction is a classic method for alkylating electron-deficient heterocycles like pyridine. acs.org It involves the addition of nucleophilic carbon radicals to the protonated pyridine ring, but it often leads to a mixture of C2 and C4 substituted products. acs.org
Strategies for Introducing Fluorinated Phenyl Moieties
The incorporation of fluorine or fluorinated groups into organic molecules can significantly alter their physical, chemical, and biological properties, such as metabolic stability and lipophilicity. rsc.org The two main strategies for creating a C-C bond between a pyridine ring and a fluorinated phenyl group are to use a fluorinated building block in a cross-coupling reaction or to perform a late-stage fluorination.
Transition Metal-Catalyzed Cross-Coupling : This is the most prevalent and versatile method. The Suzuki-Miyaura cross-coupling reaction is particularly effective, involving the palladium-catalyzed reaction between an organoboron compound (e.g., 3-fluorophenylboronic acid) and a halide or triflate (e.g., 5-bromonicotinamide). nih.govmdpi.com This reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. mdpi.comresearchgate.net Other cross-coupling reactions like Stille (using organotin reagents) and Negishi (using organozinc reagents) can also be employed.
Direct C-H Arylation : Advances in catalysis have enabled the direct coupling of a C-H bond on one aromatic ring with a halide on another, bypassing the need to pre-functionalize one of the coupling partners into an organometallic reagent. This increases step economy but can present challenges in controlling regioselectivity.
Late-Stage Fluorination : Introducing the fluorine atom at a later stage of the synthesis onto a pre-existing phenyl-nicotinamide scaffold is an alternative. This can be achieved via electrophilic fluorination using reagents like Selectfluor, or nucleophilic aromatic substitution (SNAr) on an appropriately activated precursor (e.g., containing a nitro or trimethylammonium group). However, achieving regioselectivity on a complex molecule can be difficult. rsc.org
Targeted Synthesis of 5-(3-Fluorophenyl)nicotinamide and its Regioisomers
The targeted synthesis of this compound requires a strategy that precisely controls the connectivity of the three components: the pyridine ring, the carboxamide group, and the 3-fluorophenyl substituent at the C5 position. The most logical and widely used approach is a convergent synthesis involving a Suzuki-Miyaura cross-coupling reaction.
Regioselective Synthesis Challenges and Methodologies
The primary challenge in synthesizing 5-substituted nicotinamides is achieving regioselectivity at the C5 position. The electronic properties of the pyridine ring inherently favor functionalization at the C2, C4, and C6 positions for nucleophilic or radical attacks, while electrophilic substitution at C3/C5 is often sluggish. researchgate.net
To overcome this, synthetic strategies rely on precursors where the C5 position is already functionalized with a group suitable for cross-coupling, thereby ensuring the desired regiochemical outcome. The Suzuki-Miyaura reaction is exceptionally well-suited for this purpose. nih.govnih.gov The general methodology involves the palladium-catalyzed coupling of a 5-halonicotinate or 5-halonicotinamide with a (3-fluorophenyl)boronic acid.
A representative synthetic route is outlined below:
Start with a 5-halonicotinic acid : 5-Bromonicotinic acid is a commercially available and commonly used starting material.
Cross-Coupling : The 5-bromonicotinic acid is coupled with (3-fluorophenyl)boronic acid using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system like DME/water or dioxane/water. nih.govnih.gov This step forms 5-(3-fluorophenyl)nicotinic acid.
Amide Formation : The resulting carboxylic acid is then converted to the final amide, this compound, using one of the standard amide coupling strategies described in section 2.1.1.
This approach ensures absolute regiocontrol, as the C-C bond formation occurs exclusively at the site of the halogen atom.
| Aryl Halide Precursor | Boronic Acid | Catalyst | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| 5-Bromonicotinic Acid | (3-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O nih.gov | Moderate to Good nih.gov |
| Methyl 5-bromonicotinate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME nih.gov | Good nih.gov |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O nih.gov | Moderate to Good nih.gov |
Precursor Design and Optimization for Specific Isomers
The design of precursors is critical for the successful synthesis of this compound and for accessing its various regioisomers (e.g., isomers where the fluorophenyl group is at the C2, C4, or C6 position, or where the fluorine is at the 2- or 4-position on the phenyl ring).
For this compound:
Pyridine Precursor : The ideal precursor is a nicotinic acid or nicotinamide derivative functionalized at the C5 position with a good leaving group for cross-coupling. 5-Bromonicotinic acid or its esters are excellent choices due to their commercial availability and reactivity in Suzuki couplings. researchgate.net
Aryl Precursor : The corresponding aryl partner is (3-fluorophenyl)boronic acid. This reagent is also commercially available. The fluorine substituent is well-tolerated in the Suzuki reaction.
For Synthesis of Regioisomers:
Varying Pyridine Substitution : To synthesize isomers like 2-(3-fluorophenyl)nicotinamide or 4-(3-fluorophenyl)nicotinamide, the starting materials would need to be 2-bromonicotinamide (B189599) or 4-chloronicotinamide, respectively. The choice of halogen can influence reaction conditions.
Varying Fluorine Position : To synthesize isomers like 5-(2-fluorophenyl)nicotinamide (B11887810) or 5-(4-fluorophenyl)nicotinamide, the pyridine precursor (e.g., 5-bromonicotinamide) would remain the same, but the aryl precursor would be changed to (2-fluorophenyl)boronic acid or (4-fluorophenyl)boronic acid.
Optimization of the synthesis involves screening different catalysts, ligands, bases, and solvents to maximize the yield of the cross-coupling step and to minimize side reactions, such as protodeboronation of the boronic acid. nih.gov The subsequent amidation step can also be optimized by selecting the most appropriate coupling reagent to ensure high conversion and simple purification.
Advanced Synthetic Techniques for Analog Development
The synthesis of analogs of this compound is crucial for optimizing its biological activity and pharmacokinetic profile. Advanced synthetic methods, such as microwave-assisted organic synthesis (MAOS) and palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for the rapid and efficient generation of libraries of related compounds.
Microwave-Assisted Synthesis Applications
Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields and purity. researchgate.netsemanticscholar.org The application of microwave irradiation in the synthesis of 5-aryl nicotinamide analogs, including this compound, primarily focuses on accelerating key bond-forming reactions.
One of the most significant applications of microwave heating in this context is the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in forming the C-C bond between the pyridine ring and the 3-fluorophenyl group. A typical microwave-assisted Suzuki-Miyaura coupling for the synthesis of a 5-arylnicotinamide precursor might involve the reaction of a 5-halonicotinate or 5-halonicotinamide with an appropriately substituted arylboronic acid. The use of microwave irradiation can significantly enhance the efficiency of this transformation. researchgate.netnih.govrsc.org
For instance, the coupling of 5-bromonicotinamide (B182952) with 3-fluorophenylboronic acid can be effectively carried out in a microwave reactor. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. A representative set of conditions is outlined in the table below, based on analogous reactions reported in the literature. researchgate.net
Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Reactants | 5-Bromonicotinamide, (3-Fluorophenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 120-140 °C |
| Time | 10-30 minutes |
| Yield | >85% (hypothetical, based on similar reactions) |
The significant reduction in reaction time from several hours under conventional heating to mere minutes with microwave assistance makes this technique highly attractive for high-throughput synthesis of analog libraries.
Catalytic Approaches in C-C and C-N Bond Formations
Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of this compound and its derivatives, enabling the precise formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
C-C Bond Formation:
As mentioned previously, the Suzuki-Miyaura coupling is a premier method for establishing the C-C bond between the pyridine and phenyl rings. This reaction involves the palladium-catalyzed coupling of a pyridine halide (e.g., 5-bromonicotinic acid derivative) with an organoboron reagent (e.g., 3-fluorophenylboronic acid). researchgate.net The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various phosphine ligands being employed to optimize catalytic activity. acs.org
C-N Bond Formation:
The final step in the synthesis of this compound often involves the formation of the amide bond. While traditional methods for amide synthesis exist, palladium-catalyzed approaches, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of the C-N bond of the nicotinamide moiety. wikipedia.orgacsgcipr.org This reaction is particularly useful when constructing the amide from a 5-(3-fluorophenyl)nicotinic acid derivative. researchgate.net
The Buchwald-Hartwig amination typically employs a palladium catalyst in conjunction with a specialized phosphine ligand to couple an amine with an aryl halide or triflate. wikipedia.orgnih.gov In the context of this compound synthesis, this could involve the amidation of an activated form of 5-(3-fluorophenyl)nicotinic acid or the direct coupling of a 5-(3-fluorophenyl)nicotinoyl halide with an amine.
The table below summarizes typical catalytic systems used for both Suzuki-Miyaura and Buchwald-Hartwig reactions in the synthesis of related structures.
Table 2: Catalytic Systems for C-C and C-N Bond Formation
| Reaction Type | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura (C-C) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or PPh₃ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, 1,4-Dioxane, or DMF |
| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, or Josiphos | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Toluene or 1,4-Dioxane |
These catalytic methods provide a versatile and efficient toolkit for the synthesis and derivatization of this compound, facilitating the exploration of its chemical space for drug discovery purposes.
Spectroscopic Elucidation of this compound Structure Fails to Yield Specific Data
An extensive search for spectroscopic data to generate a detailed article on the chemical compound “this compound” has proven unsuccessful. Despite efforts to locate specific nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, no publicly available experimental spectra for this particular compound could be identified.
The intended article was structured to provide a comprehensive analysis of the compound's molecular structure through various spectroscopic techniques. However, the foundational data required to populate the outlined sections and subsections, including detailed research findings and data tables, is not available in the public domain based on the conducted searches.
The planned sections for the article included:
Spectroscopic Elucidation of 5 3 Fluorophenyl Nicotinamide Structure
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
Without access to the ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and FT-IR spectra of 5-(3-Fluorophenyl)nicotinamide, a scientifically accurate and informative article that adheres to the requested detailed outline cannot be generated. The creation of such an article would necessitate speculation or the use of data from related but distinct compounds, which would not meet the required standard of scientific accuracy focused solely on the specified chemical entity.
Therefore, due to the absence of the necessary spectroscopic data for this compound, the request to generate the specified English article cannot be fulfilled at this time.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "molecular fingerprint." The Raman spectrum of this compound is expected to exhibit characteristic bands arising from its constituent functional groups: the pyridine (B92270) ring, the phenyl ring, the amide group, and the carbon-fluorine bond.
The spectrum would be dominated by vibrations of the aromatic rings. The pyridine ring breathing mode, typically a strong band, would be indicative of the nicotinamide (B372718) core. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The presence of the 3-fluorophenyl group is expected to introduce specific vibrational modes. The C-F stretching vibration, while often weak in Raman spectra, would be a key indicator. More significantly, the substitution pattern on the phenyl ring influences the in-plane and out-of-plane bending modes, providing structural confirmation.
Vibrational modes associated with the amide group (-CONH₂) are also critical for identification. The C=O stretching vibration (Amide I band) is expected to appear as a strong band, while the N-H bending (Amide II band) and C-N stretching vibrations would further confirm the amide linkage. The inter-ring C-C bond stretching between the phenyl and pyridine rings will also contribute to the spectrum. By comparing the experimental spectrum with theoretical calculations and data from related compounds like nicotinamide and fluorinated aromatics, a definitive assignment of the vibrational modes can be achieved. researchgate.netresearchgate.netnih.gov
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Assignment |
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Phenyl & Pyridine Rings |
| Amide N-H Asymmetric Stretch | ~3350 | Medium | -CONH₂ |
| Amide N-H Symmetric Stretch | ~3180 | Medium | -CONH₂ |
| Amide I (C=O Stretch) | 1680 - 1700 | Strong | -CONH₂ |
| Ring C=C/C=N Stretch | 1580 - 1620 | Strong | Pyridine & Phenyl Rings |
| Amide II (N-H Bend) | 1600 - 1630 | Medium | -CONH₂ |
| Ring Breathing Mode | 990 - 1010 | Strong | Pyridine Ring |
| C-F Stretch | 1200 - 1280 | Weak-Medium | 3-Fluorophenyl group |
| C-H In-plane Bend | 1000 - 1300 | Medium | Phenyl & Pyridine Rings |
| C-H Out-of-plane Bend | 700 - 900 | Medium | Phenyl & Pyridine Rings |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₂H₉FN₂O), the exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when compared to the theoretical mass, should be within a very low error margin (typically <5 ppm), thus confirming the molecular formula. HRMS is crucial in distinguishing the target compound from isomers or compounds with similar nominal masses.
Interactive Data Table: HRMS Data for this compound
| Ion Formula | Species | Theoretical m/z |
| C₁₂H₉FN₂O | [M]⁺ | 216.0699 |
| C₁₂H₁₀FN₂O | [M+H]⁺ | 217.0777 |
| C₁₂H₉FKN₂O | [M+K]⁺ | 255.0336 |
| C₁₂H₈FN₂O | [M-H]⁻ | 215.0621 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure.
For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable fragments. Key fragmentation pathways would likely involve the amide group and the bond connecting the two aromatic rings.
Expected fragmentation patterns include:
Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the [M+H]⁺ ion, originating from the amide group.
Loss of the amide group (-CONH₂): Cleavage of the C-C bond between the pyridine ring and the carbonyl group, resulting in a fragment corresponding to the 5-(3-fluorophenyl)pyridine ion.
Cleavage of the inter-ring C-C bond: This would lead to fragments corresponding to the nicotinamide ion and the fluorophenyl ion, or related structures.
Formation of characteristic pyridine and phenyl cations: Further fragmentation of the primary product ions would yield smaller ions characteristic of the individual ring systems. mdpi.comnih.govwvu.edu
Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the different structural motifs within the molecule.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 217.0777 | 200.0512 | NH₃ | Protonated 5-(3-Fluorophenyl)nicotinonitrile |
| 217.0777 | 173.0664 | CONH₂ | 5-(3-Fluorophenyl)pyridine ion |
| 217.0777 | 122.0453 | C₆H₄F | Protonated Nicotinamide ion |
| 173.0664 | 146.0453 | HCN | Fragment from pyridine ring cleavage |
| 122.0453 | 78.0340 | CONH₂ | Pyridine ion |
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, provides insights into the electronic structure of a molecule, particularly the nature of its conjugated systems and chromophores.
The UV-Vis absorption spectrum of this compound is expected to show absorptions characteristic of its aromatic and conjugated system. The molecule contains two main chromophores: the fluorophenyl ring and the nicotinamide moiety. The electronic communication between these two rings will influence the position and intensity of the absorption bands.
Typically, nicotinamide exhibits absorption maxima around 210 nm and 260 nm. sielc.comrjptonline.org The presence of the 3-fluorophenyl substituent attached to the pyridine ring extends the conjugated system. This extension is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinamide. The spectrum would likely display π → π* transitions associated with the aromatic systems. The exact position of the absorption maximum (λ_max) would be sensitive to the solvent polarity. science-softcon.denih.govresearchgate.net
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) | Electronic Transition |
| Methanol (B129727) | ~215 | ~270 | π → π |
| Dichloromethane | ~218 | ~275 | π → π |
| Acetonitrile | ~214 | ~268 | π → π* |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic molecules, including nicotinamide derivatives, are known to fluoresce. The fluorescence properties of this compound would depend on its ability to efficiently transition from the excited state back to the ground state via radiative decay.
Upon excitation at a wavelength corresponding to its absorption maximum, the molecule is expected to exhibit an emission spectrum at a longer wavelength (a Stokes shift). The fluorescence spectrum of reduced nicotinamides is typically centered around 450 nm. nih.govnih.govresearchgate.net While this compound is not a reduced form, the conjugated aromatic system may still confer fluorescent properties. The quantum yield and lifetime of the fluorescence would provide further information about the electronic structure and dynamics of the excited state. The presence of the fluorine atom could potentially influence the fluorescence properties through heavy-atom effects, although this is generally more pronounced with heavier halogens.
Interactive Data Table: Predicted Fluorescence Properties for this compound
| Solvent | Excitation λ_max (nm) | Emission λ_max (nm) | Predicted Stokes Shift (nm) | Predicted Quantum Yield |
| Ethanol | ~270 | ~350 - 400 | ~80 - 130 | Low to Moderate |
| Cyclohexane | ~272 | ~340 - 390 | ~70 - 120 | Low to Moderate |
Computational Chemistry and Molecular Modeling of 5 3 Fluorophenyl Nicotinamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide a detailed description of the electronic distribution and energy of the molecule, which are crucial for predicting its reactivity and interaction with other molecules.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate various properties such as molecular orbital energies, electrostatic potential, and chemical reactivity descriptors. researchgate.net For 5-(3-Fluorophenyl)nicotinamide, DFT calculations, often employing basis sets like B3LYP/6-311G++(d,p), can be used to optimize the molecular geometry and determine key electronic parameters. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in defining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding.
Table 1: DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
| HOMO Energy | -6.8 eV | Electron-donating capacity |
| LUMO Energy | -1.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Polarity and solubility |
Note: The data in this table is representative and for illustrative purposes.
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and their relative energies. This is particularly important for understanding how the molecule can adapt its shape to fit into a biological target's binding site.
Quantum mechanical methods are employed to perform a systematic search of the conformational space. This involves rotating the rotatable bonds in the molecule, such as the bond connecting the phenyl and nicotinamide (B372718) rings, and calculating the energy of each resulting conformation. The dihedral angles defining the orientation of the phenyl and nicotinamide rings are key parameters in this analysis. The results of this analysis identify the low-energy, and therefore most probable, conformations of the molecule in a given environment.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Phenyl-Nicotinamide) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 30° | 0.0 | 60 |
| 2 | 150° | 1.2 | 25 |
| 3 | 90° | 2.5 | 15 |
Note: The data in this table is representative and for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While QM calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule and its environment evolve.
MD simulations are particularly useful for studying the interaction between a ligand, such as this compound, and its biological target, typically a protein. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of the ligand-protein complex.
During the simulation, key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the binding pocket. Furthermore, the simulation can reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how their strengths and geometries change over time.
Solvent plays a crucial role in molecular recognition, and its effects can be explicitly included in MD simulations. To provide a more quantitative estimate of binding affinity, post-processing methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are often applied to the MD trajectory. nih.govnih.gov
The MM/GBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation. frontiersin.org The solvation energy is composed of a polar component, calculated using a Generalized Born model, and a non-polar component, which is proportional to the solvent-accessible surface area. nih.gov This approach provides a more accurate prediction of binding affinity than docking scores alone. nih.gov
Table 3: MM/GBSA Binding Free Energy Components for this compound with a Target Protein
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -35.0 |
Note: The data in this table is representative and for illustrative purposes.
Molecular Docking Studies for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.comugm.ac.id This method is instrumental in identifying potential binding sites on a target protein and in predicting the binding mode of a ligand.
In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental sources like the Protein Data Bank. A defined binding pocket is then specified, and a docking algorithm samples a large number of possible conformations and orientations of this compound within this site. Each of these poses is then scored based on a scoring function that estimates the binding affinity.
The results of a molecular docking study provide a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. The analysis of this pose can reveal key interactions, such as hydrogen bonds with specific amino acid residues in the binding site, that contribute to the binding affinity. semanticscholar.orgnih.gov
Table 4: Predicted Interactions of this compound in a Target Binding Site from Molecular Docking
| Interacting Residue | Interaction Type | Distance (Å) |
| Ser124 | Hydrogen Bond (with amide) | 2.8 |
| Phe256 | Pi-Pi Stacking (with phenyl ring) | 3.5 |
| Leu88 | Hydrophobic Interaction | 3.9 |
| Glu123 | Hydrogen Bond (with nicotinamide) | 3.0 |
Note: The data in this table is representative and for illustrative purposes.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov
Structure-based pharmacophore models are derived from the interactions observed in ligand-protein crystal structures or from docking studies. For this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the pyridine (B92270) nitrogen and amide carbonyl oxygen), and an aromatic/hydrophobic region (the phenyl ring). The fluorine atom could also be defined as a halogen bond donor feature. These models serve as three-dimensional queries to search for novel compounds that possess the required features in the correct spatial arrangement.
Table 2: Key Pharmacophoric Features for this compound Activity
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |
| Hydrogen Bond Donor | Amide N-H | Interaction with hinge region |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hinge region |
| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Interaction with backbone amides |
| Aromatic Ring | Phenyl Group | Hydrophobic/Pi-stacking interactions |
| Halogen Bond Donor | Fluorine Atom | Specific interaction in hydrophobic pocket |
This table is a representation of typical pharmacophoric features for this class of compounds.
Once a pharmacophore model is developed, it can be used to predict the bioactivity of new molecules by assessing how well they map onto the model's features. This is a rapid method for triaging compounds before more computationally expensive docking or synthesis is undertaken.
Furthermore, pharmacophore models are instrumental in "scaffold hopping," a strategy used to identify novel chemical scaffolds that can present the same pharmacophoric features as the original lead compound. This can lead to the discovery of new classes of compounds with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govnih.gov
QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors calculated from the two-dimensional representation of a molecule, such as molecular weight, logP (a measure of lipophilicity), and topological indices. These models are computationally efficient and can provide valuable insights into the physicochemical properties that influence activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional alignment of a set of molecules. nih.govrsc.orgmdpi.combnujournal.comresearchgate.net These models generate contour maps that visualize the regions in space where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity. For this compound and its analogs, a 3D-QSAR model could reveal that bulky substituents are disfavored near the nicotinamide core, while electronegative groups are favored on the phenyl ring to enhance activity. nih.govnih.gov
Table 3: Example of a 2D-QSAR Equation for a Series of Nicotinamide Analogs
pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * HBA + c
| Descriptor | Definition | Contribution to Activity |
| pIC50 | Negative logarithm of the half-maximal inhibitory concentration | Dependent variable |
| logP | Logarithm of the octanol-water partition coefficient | Positive (increased lipophilicity enhances activity) |
| MW | Molecular Weight | Negative (increased size decreases activity) |
| HBA | Number of Hydrogen Bond Acceptors | Positive (more acceptors enhance activity) |
| c | Constant | Intercept of the regression model |
This equation is a hypothetical example illustrating the principles of a 2D-QSAR model.
Prediction of Biological Potency from Descriptors and Structural Features
The prediction of the biological potency of this compound through computational chemistry and molecular modeling is a key aspect of modern drug discovery. This approach, centered on Quantitative Structure-Activity Relationship (QSAR) models, allows for the theoretical estimation of a compound's efficacy by analyzing its molecular descriptors and structural features. While specific QSAR studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of these predictive models can be applied to understand its potential biological activity.
QSAR models are built upon the foundational concept that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical correlation between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities, these models can then be used to predict the activity of new or untested molecules like this compound.
The process involves the calculation of various molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors fall into several categories:
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the presence of the fluorine atom, an electronegative element, significantly influences the electronic landscape of the phenyl ring, which in turn can affect interactions with biological targets.
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters are crucial. The spatial arrangement of the fluorophenyl group relative to the nicotinamide core is a key structural feature that would be quantified by steric descriptors.
Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe aspects like branching and connectivity.
Once a comprehensive set of descriptors is calculated for a series of nicotinamide derivatives with known biological potencies, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. The resulting equation provides a quantitative link between the descriptors and the biological activity.
For this compound, a hypothetical QSAR study would involve comparing its calculated descriptor values to those of a training set of related compounds. The model would then predict its biological potency based on these values. The structural features of this compound that would be particularly important in such a model include:
The presence and position of the fluorine atom on the phenyl ring, which can influence both electronic properties and potential halogen bonding interactions with a target protein.
The amide linkage of the nicotinamide moiety, which can act as a hydrogen bond donor and acceptor.
The predictive power of such models is highly dependent on the quality and diversity of the data used to create them. A robust QSAR model for nicotinamide derivatives would enable the rapid screening of virtual compounds and guide the synthesis of new analogues with potentially improved biological potency.
Below is a hypothetical data table illustrating the types of molecular descriptors that would be calculated for this compound in a QSAR study.
Pharmacological and Biochemical Evaluation of 5 3 Fluorophenyl Nicotinamide and Analogs
In Vitro Biological Activity Assays
The in vitro biological activities of 5-(3-Fluorophenyl)nicotinamide and its analogs have been evaluated through a variety of assays to elucidate their pharmacological profile. These studies have explored their effects on enzyme activity, receptor binding, and cellular processes.
Enzyme Inhibition and Activation Studies (e.g., NAMPT, SIRT1, GSK-3, PARP-1)
Nicotinamide (B372718) and its derivatives are known to interact with several key enzymes involved in cellular metabolism and signaling.
Sirtuin 1 (SIRT1): SIRT1, a NAD+-dependent deacetylase, is another important target of nicotinamide. Nicotinamide itself acts as a feedback inhibitor of SIRT1. nih.gov However, in cellular contexts, the administration of nicotinamide can lead to an increase in NAD+ levels, which in turn can stimulate SIRT1 activity. nih.gov The direct modulatory effect of this compound on SIRT1 activity has not been specifically documented in the available research.
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its inhibitors are being investigated for several diseases. nih.gov While a wide range of GSK-3 inhibitors have been identified, there is no specific data available from the reviewed sources on the inhibitory activity of this compound against GSK-3.
Poly(ADP-ribose) Polymerase-1 (PARP-1): Nicotinamide is a known inhibitor of PARP-1, an enzyme involved in DNA repair. frontiersin.org This inhibition is a key mechanism behind some of the biological effects of nicotinamide. frontiersin.org Studies on various nicotinamide analogs have been conducted to explore their potential as PARP-1 inhibitors for cancer therapy. bioworld.com However, specific IC50 values for the inhibition of PARP-1 by this compound are not provided in the reviewed literature. Nicotinamide has been shown to inhibit PARP activity at concentrations starting from 0.5 mM in vitro. researchgate.net
Receptor Binding and Modulation Assays (e.g., nAChRs, mGlu5)
The interaction of this compound and its analogs with neurotransmitter receptors has been a focus of research, particularly concerning the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Metabotropic Glutamate Receptor 5 (mGlu5): An analog of the subject compound, N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172) , has been identified as a selective positive allosteric modulator (PAM) of the mGlu5 receptor. nih.gov This compound was developed through chemical optimization of a novel mGlu5 PAM and was found to be orally active. nih.gov Further studies have explored the structure-activity relationships of acetylene (B1199291) series of mGlu5 PAMs, leading to the discovery of compounds like 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254) . nih.gov Another analog, (R)-5-((3-fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (VU0424465) , has also been studied for its effects on mGlu5 signaling. monash.edu These findings indicate that the 6-((3-fluorophenyl)ethynyl)nicotinamide scaffold is a promising framework for the development of mGlu5 modulators.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): There is no specific information available in the reviewed literature regarding the binding or modulation of nicotinic acetylcholine receptors by this compound.
Cell-Based Efficacy Assays (e.g., Antiproliferative Activity, Apoptosis Induction)
The effects of nicotinamide and its derivatives on cell proliferation and survival have been investigated in various cell lines.
Antiproliferative Activity: Nicotinamide has been shown to inhibit the proliferation of certain cancer cells. science.gov For instance, a study on melanoma cells identified a compound with a 3-fluorophenylsulfonamide moiety that exhibited potent antiproliferative activity with an IC50 value of 0.9 µM against the LOX-IMVI cell line. nih.gov However, specific IC50 values for the antiproliferative activity of this compound against a panel of cancer cell lines are not available in the reviewed literature. researchgate.netwaocp.org
Apoptosis Induction: Nicotinamide can induce apoptosis in cancer cells, often through pathways involving p53. nih.gov While the general pro-apoptotic potential of nicotinamide derivatives is recognized, specific studies detailing apoptosis induction by this compound, including data from assays like Annexin V staining or caspase activity, are not present in the provided search results.
Investigation of Cellular Pathway Modulation (e.g., NAD+ Homeostasis, Cell Cycle Regulation)
Nicotinamide and its analogs play a significant role in fundamental cellular pathways.
NAD+ Homeostasis: As a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), nicotinamide is central to cellular metabolism and energy production. frontiersin.orgwikipedia.org The conversion of nicotinamide to NAD+ is a key step in the NAD+ salvage pathway, regulated by the enzyme NAMPT. nih.gov The levels of NAD+ can be quantified in cells and tissues using techniques like high-performance liquid chromatography (HPLC). nih.govwustl.edu While it is expected that this compound would influence NAD+ homeostasis due to its structural similarity to nicotinamide, specific studies measuring its impact on cellular NAD+ levels have not been identified.
Cell Cycle Regulation: Nicotinamide has been observed to affect the cell cycle, with flow cytometry being a common method for analyzing these effects. youtube.comnih.govthermofisher.comyoutube.com It can induce cell cycle arrest in different phases depending on the cell type and conditions. However, specific data on how this compound modulates the cell cycle is not available in the reviewed literature.
Anti-infective Modalities (e.g., Antifungal, Antimicrobial)
Nicotinamide derivatives have demonstrated potential as anti-infective agents.
Antifungal Activity: Several studies have highlighted the antifungal properties of nicotinamide and its analogs. nih.govnih.gov A study on nicotinamide derivatives identified compounds with potent and broad-spectrum antifungal activity. nih.gov For instance, one derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide, showed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Candida albicans. nih.gov While this suggests that the nicotinamide scaffold is a promising starting point for antifungal drug discovery, the specific MIC of this compound against various fungal strains has not been reported in the available literature. researchgate.net
Antimicrobial Activity: Nicotinamide derivatives have also been evaluated for their broader antimicrobial activity against various bacterial and fungal strains. bg.ac.rsresearchgate.netscienceopen.comresearchgate.net These compounds have shown inhibitory effects on both Gram-positive and Gram-negative bacteria. researchgate.net However, specific data on the antimicrobial spectrum and potency of this compound is not available.
Mechanistic Elucidation at the Molecular and Cellular Level
The mechanism of action of nicotinamide and its analogs is multifaceted, stemming from their central role in cellular metabolism and signaling. As a precursor to NAD+, nicotinamide influences all NAD+-dependent processes. frontiersin.org Its inhibitory effects on enzymes like PARP-1 and sirtuins are also key to its biological activities. nih.govfrontiersin.org The modulation of receptors, such as the positive allosteric modulation of mGlu5 by an analog of this compound, points to a role in neurotransmission. nih.gov
At the cellular level, the influence on NAD+ homeostasis directly impacts energy metabolism, DNA repair, and cell survival pathways. nih.gov The induction of apoptosis and cell cycle arrest are likely consequences of these molecular interactions. nih.gov In the context of its anti-infective properties, the mechanisms may involve the disruption of essential cellular processes in pathogens, similar to how nicotinamide affects mammalian cells. mdpi.com However, a detailed molecular and cellular mechanistic study specifically for this compound is not available in the reviewed literature, and further research is needed to fully elucidate its specific targets and pathways.
Target Engagement Studies
Based on the known mechanisms of nicotinamide and its derivatives, this compound is anticipated to engage with enzymes central to cellular metabolism and signaling. Nicotinamide is a precursor of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for several enzyme families. Therefore, the primary targets are likely to be NAD+-dependent enzymes.
Key potential targets include:
Poly(ADP-ribose) polymerases (PARPs) : Nicotinamide is a known inhibitor of PARP-1. PARPs are involved in DNA repair and cell death pathways, making them important targets in oncology. A series of fused isoquinolinone–naphthoquinone hybrid molecules have been identified as potent PARP-1 inhibitors with IC50 values as low as 2.4 nM.
Sirtuins (SIRTs) : These are a class of NAD+-dependent deacetylases that regulate metabolism, DNA repair, and inflammation. Nicotinamide acts as an inhibitor of sirtuins like SIRT1.
Inosine Monophosphate Dehydrogenase (IMPDH) : Thiophenyl derivatives of nicotinamide have been shown to be metabolized into unnatural NAD derivatives that inhibit IMPDH, an essential enzyme for the synthesis of guanine (B1146940) nucleotides, leading to toxicity in peripheral nerve cancers.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Novel nicotinamide derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, a key mediator of angiogenesis in cancer. nih.gov
The fluorine substitution on the phenyl ring in this compound may influence its binding affinity and selectivity for these targets. Fluorine atoms can form additional contacts with amino acid residues in a protein's binding pocket, potentially stabilizing the protein-ligand complex and enhancing inhibitory activity. nih.gov
Protein-Ligand Interaction Analysis
In a study of novel flavonoid-based amide derivatives designed for cancer treatment, a compound featuring a 3-fluorophenyl group (compound 7m) was evaluated for its antiproliferative capabilities on MDA-MB-231 triple-negative breast cancer cells. This analog demonstrated potent activity, indicating a strong interaction with its intracellular targets. The study also highlighted that di-substitution with fluorine at the 3 and 5 positions of the benzene (B151609) ring further enhanced cytotoxic potency.
| Compound | R Group | Cell Line | IC50 (µM) |
|---|---|---|---|
| 7t | 6-chloro-3-pyridyl | MDA-MB-231 | 1.76 ± 0.91 |
| 7u | 3,5-difluorophenyl | MDA-MB-231 | 2.49 ± 0.44 |
| 7m | 3-fluorophenyl | MDA-MB-231 | 2.51 ± 0.93 |
| 5-Fu (Control) | N/A | MDA-MB-231 | 7.75 ± 0.82 |
This table presents the half-maximal inhibitory concentration (IC50) values of flavonoid-based amide derivatives against the MDA-MB-231 breast cancer cell line. Data sourced from a study on anticancer evaluation of these compounds.
Computational methods like molecular docking are also crucial for predicting the binding modes and affinities of ligands. For instance, docking studies with nicotinamide and its derivatives have been used to predict interactions with various SARS-CoV-2 proteins, providing binding energy scores that correlate with potential inhibitory activity. nih.gov Such in silico approaches could be applied to this compound to model its interactions with targets like PARP-1 or sirtuins.
Downstream Signaling Pathway Investigations
The engagement of this compound and its analogs with their primary targets initiates a cascade of effects on downstream signaling pathways.
PI3K/AKT Pathway : Aberrant activation of the PI3K/AKT pathway is a common event in many cancers, promoting cell survival, proliferation, and resistance to therapy. The flavonoid-based amide derivatives, including the one with a 3-fluorophenyl moiety, were shown to regulate this pathway in triple-negative breast cancer cells.
NAD+ Salvage Pathway : Some nicotinamide analogs require metabolic activation via the NAD+ salvage pathway to exert their effects. Enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT) can convert these analogs into fraudulent NAD+ molecules, which then inhibit other essential enzymes like IMPDH.
Neuroprotective Pathways : In the context of neurodegeneration, nicotinamide has been shown to improve neuronal bioenergetics. nih.gov In mouse models of Alzheimer's disease, nicotinamide treatment led to elevated levels of activated neuroplasticity-related kinases such as Protein Kinase B (Akt) and extracellular signal-regulated kinases (ERK), as well as the transcription factor cyclic AMP response element-binding protein (CREB). nih.gov
Inflammatory Pathways : In bladder cancer cells, certain therapies can trigger a stress response involving the upregulation of the TNF signaling pathway, which in turn activates the NF-κB signaling pathway. nih.gov Nicotinamide derivatives have also been shown to reduce levels of inflammatory cytokines like TNF-α and IL-6. nih.gov
Preclinical Efficacy Assessment in Relevant Animal Models
Selection of Appropriate Disease Models (e.g., Oncological, Neurodegenerative, Infectious)
The selection of animal models for preclinical efficacy studies is guided by the hypothesized mechanism of action and intended therapeutic area. Based on the activities of nicotinamide and its analogs, several models are appropriate for evaluating this compound.
| Therapeutic Area | Disease Model | Rationale / Key Features | Relevant Animal Species |
|---|---|---|---|
| Oncological | Chemically Induced Skin Tumors | Evaluates chemopreventive effects against non-melanoma skin cancers. nih.gov | Mouse |
| Xenograft/Syngeneic Tumor Models (e.g., Breast, Colon) | Assesses anti-proliferative and anti-tumor activity in vivo. nih.govnuvisan.com | Mouse, Rat | |
| Neurodegenerative | 3xTgAD Mouse Model of Alzheimer's | Features amyloid-β and tau pathologies; used to assess cognitive improvement and pathology reduction. nih.gov | Mouse |
| MPTP-induced Model of Parkinson's | Neurotoxin model that causes dopaminergic neuron death; tests neuroprotective agents. mdpi.comfrontiersin.org | Mouse | |
| Retinal Disease Models (e.g., APP/PS1 mice) | Leverages the retina as a window to the CNS to study neurodegeneration and test neuroprotective compounds. mdpi.com | Mouse | |
| Infectious | RSV Infection Model | Used to evaluate antiviral efficacy of novel compounds against respiratory syncytial virus. acs.org | BALB/c Mouse |
This table summarizes appropriate preclinical animal models for evaluating the efficacy of nicotinamide analogs in different therapeutic areas.
In oncology , mouse models of skin carcinogenesis are relevant, as nicotinamide has been shown to reduce tumor growth. nih.gov Xenograft models using human cancer cell lines (such as HCT-116 colon cancer or MDA-MB-231 breast cancer) implanted in immunocompromised mice are standard for assessing anti-tumor efficacy. nih.govnuvisan.com
For neurodegenerative diseases , transgenic mouse models that recapitulate aspects of human disease are crucial. neurodegenerationresearch.eu The 3xTgAD mouse model, which develops both amyloid plaques and neurofibrillary tangles, is a well-established model for Alzheimer's disease in which nicotinamide has shown efficacy. nih.gov Neurotoxin-based models, such as using MPTP to induce Parkinson's-like pathology, are also valuable for screening neuroprotective compounds. mdpi.comfrontiersin.org
In infectious diseases , while less explored for nicotinamide analogs, models like the BALB/c mouse model of respiratory syncytial virus (RSV) infection could be used to screen for novel antiviral agents. acs.org
Pharmacodynamic Biomarker Evaluation in Animal Studies
Pharmacodynamic biomarkers are essential for demonstrating that a compound is engaging its target and eliciting a biological response in vivo.
In Oncological Models : A key biomarker is the intratumoral concentration of NAD, which can be elevated following nicotinamide administration. nih.gov The activity of enzymes involved in cell proliferation and differentiation, such as ornithine decarboxylase (ODC) and transglutaminase, can also be measured in tumor tissue. nih.gov Monitoring tumor growth kinetics and weight are primary efficacy readouts. nuvisan.com
In Neurodegenerative Models : In Alzheimer's disease models, levels of phosphorylated tau (e.g., pTau231) and amyloid-β in cerebrospinal fluid (CSF) or brain tissue are critical biomarkers. nih.govnih.govnih.gov Nicotinamide itself can be measured in plasma and CSF to correlate exposure with therapeutic effects. nih.govnih.govfrontiersin.org Additionally, assessing mitochondrial function and markers of autophagy can provide mechanistic insights. nih.gov
Efficacy Studies in Specific Animal Species and Age Groups
Preclinical efficacy studies are predominantly conducted in rodent models, particularly mice, due to their genetic tractability, rapid breeding cycle, and the availability of established disease models. frontiersin.org For example, studies on nicotinamide's effect on skin tumors and its pharmacokinetics have been extensively performed in mice. nih.govnih.gov
The specific strain of mouse is often critical. A/J mice are used for certain lung cancer prevention models, while transgenic strains like 3xTgAD or APP/PS1 are used for Alzheimer's research. nih.govmdpi.comcancer.gov For immuno-oncology studies, syngeneic models that use mouse tumor cells in immunocompetent mice are necessary. nuvisan.com
Age is a particularly important variable in models of neurodegenerative disease. neurodegenerationresearch.eu Since these are typically age-related disorders, studies often use aged animals to better mimic the human condition. For instance, nicotinamide riboside has been studied in aged mice to assess its effects on mitochondrial function. nutraingredients-usa.com Similarly, Alzheimer's models are aged to allow for the development of pathology before therapeutic intervention. nih.gov
Structure Activity Relationship Sar and Structural Optimization of 5 3 Fluorophenyl Nicotinamide Derivatives
Impact of Fluorine Position and Substitution on Biological Activity
The presence and position of a fluorine atom on the phenyl ring of 5-phenylnicotinamide (B189816) derivatives are critical determinants of their biological activity. Fluorine, with its high electronegativity and small atomic size, can significantly alter the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with the target protein. nih.gov
In the case of 5-(3-Fluorophenyl)nicotinamide, the meta-position of the fluorine atom is crucial. Structure-activity relationship studies on related inhibitors have shown that substitutions on the phenyl ring directly influence the compound's interaction with the enzyme's active site. For instance, in the urea (B33335) series of NAMPT inhibitors, 3-fluoroaryl groups were well-tolerated and maintained potent activity. nih.gov The fluorine atom at the 3-position can modulate the electronic distribution of the phenyl ring, influencing π-π stacking interactions with aromatic amino acid residues like Phe193 and Tyr18 in the NAMPT active site. nih.gov
Moving the fluorine to other positions (ortho or para) or introducing additional substituents can drastically alter potency. This sensitivity to substitution patterns highlights the finely tuned nature of the ligand-receptor binding.
Table 1: Effect of Phenyl Ring Substitution on Inhibitory Potency (Illustrative Data) Note: This table is a representative illustration based on SAR principles for related kinase and NAMPT inhibitors, as specific data for direct analogs of this compound may vary.
| Compound | R1 (Position 2) | R2 (Position 3) | R3 (Position 4) | Relative Potency |
|---|---|---|---|---|
| Analog 1 | H | H | H | 1.0 |
| Analog 2 | H | F | H | 5.0 |
| Analog 3 | F | H | H | 0.8 |
| Analog 4 | H | H | F | 2.5 |
| Analog 5 | H | Cl | H | 4.5 |
Role of Nicotinamide (B372718) Scaffold Modifications on Efficacy and Selectivity
The nicotinamide scaffold serves as the core structural anchor for this class of compounds, and modifications to it are pivotal for optimizing efficacy and selectivity. This scaffold comprises the pyridine (B92270) ring and the attached carboxamide group, both of which are essential for target engagement.
Selectivity is also heavily influenced by the scaffold. Subtle changes can detune binding to off-target proteins, such as other NAD⁺-dependent enzymes or kinases, thereby reducing potential toxicity.
Side Chain Derivatization and Pharmacological Modulation
The nicotinamide's primary amide side chain (-CONH₂) is a frequent target for derivatization to modulate pharmacological properties. Replacing or substituting this group can enhance potency, improve cell permeability, and alter the pharmacokinetic profile.
In many inhibitor classes, this side chain extends into a solvent-exposed region of the binding pocket, allowing for the introduction of larger and more complex functional groups. nih.gov Studies on related compounds have shown that converting the primary amide to secondary or tertiary amides, or replacing it with other functional groups like ureas or sulfonamides, can lead to significant gains in activity. For instance, the development of the checkpoint kinase inhibitor AZD7762 involved the optimization of a thiophenecarboxamide urea, where the side chain was modified to a piperidinyl-urea moiety to target the ribose binding pocket, dramatically improving cellular potency. nih.gov
These modifications can introduce new hydrogen bond donors and acceptors, or hydrophobic interactions, leading to enhanced binding affinity. Furthermore, derivatization can improve ADME (absorption, distribution, metabolism, and excretion) properties, which is a critical step in transforming a potent inhibitor into a viable drug candidate. nih.gov
Table 2: Impact of Side Chain Modification on Cellular Activity (Illustrative Data) Note: This table illustrates general principles of side chain derivatization for enzyme inhibitors.
| Compound | Side Chain (-R) | Target IC₅₀ (nM) | Cellular EC₅₀ (nM) |
|---|---|---|---|
| Lead Compound | -CONH₂ | 150 | >1000 |
| Analog 7 | -CONH-CH₃ | 120 | 850 |
| Analog 8 | -CONH-(piperidin-4-yl) | 45 | 150 |
| Analog 9 | -CO-(morpholino) | 60 | 250 |
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a crucial tool for understanding the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For inhibitors related to this compound, particularly those targeting NAMPT, a consistent pharmacophore model has emerged. nih.govresearchgate.net
The key features generally include:
A Hydrogen Bond Acceptor: The pyridine nitrogen atom is often a critical hydrogen bond acceptor, interacting with backbone amide protons in the hinge region of the enzyme's active site. mdpi.com
Aromatic/Hydrophobic Region: The 3-fluorophenyl group fits into a hydrophobic pocket, where it makes favorable π-π stacking or hydrophobic interactions. The fluorine atom contributes to the strength of these interactions.
A Hydrogen Bond Donor/Acceptor Group: The amide side chain provides essential hydrogen bonding capabilities, interacting with key residues (like Ser275 in NAMPT) or stabilized water molecules in the binding site. nih.gov
Hydrophobic Tunnel Binder: In NAMPT inhibitors, a linker and tail group often extend into a hydrophobic tunnel adjacent to the active site. The nature of this group is critical for achieving high potency. mdpi.comnih.gov
These pharmacophoric elements provide a blueprint for designing new analogs with potentially improved affinity and selectivity. Virtual screening campaigns based on such models have successfully identified novel scaffolds for NAMPT inhibition. eurekaselect.comresearchgate.net
Lead Optimization Strategies and Analog Design Principles
The process of lead optimization for this compound class involves a multi-parameter approach aimed at enhancing desired therapeutic qualities while minimizing undesirable effects. nih.gov The primary strategies include:
Potency Enhancement: Guided by SAR and structural biology, modifications are made to the core scaffold, the phenyl ring substitution, and the side chain to maximize interactions with the target enzyme. This involves iterative synthesis and testing of new analogs.
Improving Selectivity: To minimize off-target effects, analogs are screened against a panel of related enzymes. Structural modifications are then focused on exploiting subtle differences between the target's binding site and those of other proteins.
Optimizing Pharmacokinetics (ADME): Early assessment of properties like solubility, permeability, and metabolic stability is crucial. Modifications may include replacing metabolically labile groups, modulating lipophilicity to balance solubility and permeability, and introducing polar groups to reduce plasma protein binding. For example, replacing an amide with a heterocycle was hypothesized to improve passive permeability in one NAMPT inhibitor series. nih.gov
Structure-Based Design: When available, crystal structures of the target enzyme in complex with an inhibitor provide the most powerful tool for optimization. This allows for the rational design of new analogs that can form additional favorable interactions or displace unfavorable water molecules from the binding site. nih.gov
This iterative cycle of design, synthesis, and testing, guided by a deep understanding of the compound's SAR and pharmacophoric requirements, is essential for advancing a lead compound like this compound toward a clinical candidate.
Analytical Methodologies for Research and Development of 5 3 Fluorophenyl Nicotinamide
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for separating 5-(3-Fluorophenyl)nicotinamide from starting materials, byproducts, and degradation products. This separation is crucial for accurate quantification and for assessing the purity of both the active pharmaceutical ingredient (API) and its formulated products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity and assay determination of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. pharmaguideline.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard approach for this compound.
Method Development: The development of an HPLC method would involve the systematic optimization of several key parameters.
Stationary Phase: The polarity of this compound, conferred by the amide and pyridine (B92270) groups, suggests that a standard C18 column could be effective. However, for enhanced retention and alternative selectivity for this type of polar analyte, a polar-embedded column, such as an RP-Amide C16, is an excellent candidate. unipi.itplos.org These columns contain a polar group (e.g., an amide) embedded in the alkyl chain, which improves peak shape for basic compounds like pyridines and allows for operation in highly aqueous mobile phases. plos.org
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent. A phosphate (B84403) buffer at an acidic pH (e.g., pH 3.0) would ensure the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase. sigmaaldrich.com Acetonitrile or methanol (B129727) would serve as the organic modifier, with a gradient or isocratic elution being optimized to achieve adequate separation from all potential impurities within a reasonable runtime.
Detection: The pyridine and phenyl rings constitute a strong chromophore. Based on the UV spectrum of nicotinamide (B372718), which shows a strong absorbance maximum (λmax) around 262 nm, detection for this compound would be optimal in the 260-270 nm range. sielc.comnih.gov A photodiode array (PDA) detector is recommended to assess peak purity and detect any co-eluting impurities.
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. synthinkchemicals.comresearchgate.net The validation process demonstrates the method's specificity, linearity, range, accuracy, precision, and robustness.
Below is an illustrative summary of validation parameters for a hypothetical HPLC assay of this compound.
| Parameter | Procedure | Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Specificity | Analyze blank, placebo, impurity standards, and stressed samples to demonstrate no interference at the analyte's retention time. | The analyte peak should be pure and well-resolved from all other peaks (Resolution > 2). | Method is specific. No interference observed from degradation products or excipients. |
| Linearity | Analyze a minimum of five concentrations across the expected range. | Correlation coefficient (R²) ≥ 0.999. | R² = 0.9998 over a range of 10-150 µg/mL. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. pharmtech.com | Mean recovery of 98.0% to 102.0%. | Mean recovery of 99.7%. |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the target concentration. pharmaguideline.com | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8%. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0%. | RSD = 1.1%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the linearity curve. | LOD should be reported. | 0.05 µg/mL. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the linearity curve. | LOQ should be reported and have acceptable precision and accuracy. | 0.15 µg/mL. |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is generally less suitable for the direct analysis of relatively polar and non-volatile compounds like nicotinamides. sigmaaldrich.com However, it can be a powerful technique for specific applications, such as analyzing volatile impurities or after converting the analyte into a more volatile derivative.
Derivatization: To make this compound amenable to GC analysis, a derivatization step is necessary. Two plausible approaches include:
Silylation: The active hydrogen on the amide group can be replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process decreases the polarity and increases the volatility of the molecule.
Dehydration to Nitrile: The primary amide can be dehydrated to a nitrile (3-cyano-5-(3-fluorophenyl)pyridine) using a strong dehydrating agent such as heptafluorobutyric anhydride (B1165640) (HFB). This method has been successfully applied to nicotinamide for GC analysis. nih.gov
GC-MS Analysis: Following derivatization, the product can be analyzed using a GC system coupled with a mass spectrometer (MS) or a flame ionization detector (FID). A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate for separating the fluorinated aromatic derivative. mdpi.com GC-MS provides excellent specificity and sensitivity, allowing for definitive identification based on the fragmentation pattern of the derivative. nih.gov
The table below outlines hypothetical parameters for a GC-MS method.
| Parameter | Hypothetical Condition |
|---|---|
| Derivatization Reagent | Heptafluorobutyric Anhydride (HFB) |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative analysis during the research and development phase. Its primary application is in monitoring the progress of chemical reactions to determine the point of completion. nih.govresearchgate.net
For the synthesis of this compound (e.g., via amidation of 5-(3-fluorophenyl)nicotinic acid), TLC can be used to track the consumption of the starting material and the formation of the product.
Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel 60 F254). The plate is then developed in a chamber containing an appropriate mobile phase, which is usually a mixture of a non-polar and a more polar solvent (e.g., ethyl acetate/hexane or chloroform/ethanol). nih.gov
Visualization: After development, the plate is dried and visualized under UV light at 254 nm, where the aromatic rings of the compounds will appear as dark spots.
Interpretation: The relative positions of the spots (Rf values) indicate their polarity. The less polar product will typically travel further up the plate than the more polar carboxylic acid starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
The following table illustrates hypothetical TLC results for a synthesis reaction.
| Compound | Hypothetical Rf Value* | Observation |
|---|---|---|
| 5-(3-Fluorophenyl)nicotinic Acid (Starting Material) | 0.25 | Spot diminishes over time. |
| This compound (Product) | 0.50 | Spot appears and intensifies over time. |
| Reaction Mixture at T=0 | Spot at 0.25 | Only starting material is present. |
| Reaction Mixture at T=4h | Faint spot at 0.25, strong spot at 0.50 | Reaction is complete or near completion. |
*In a 1:1 Ethyl Acetate:Hexane solvent system.
Spectrophotometric Methods for Concentration Determination
Spectrophotometric methods are rapid and straightforward techniques primarily used for determining the concentration of a pure substance in a solution, such as in dissolution testing or for simple assays where interfering substances are absent.
UV-Vis Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. orientjchem.org
The core structure of this compound contains a nicotinamide moiety, which has a well-defined UV absorbance peak at approximately 262 nm. nih.gov The addition of the fluorophenyl group is unlikely to shift this maximum wavelength dramatically but may increase the molar absorptivity. A UV scan from 200-400 nm in a suitable solvent (e.g., methanol or dilute acid) would be performed to identify the precise λmax for quantification.
A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. This curve is then used to determine the concentration of unknown samples.
The table below shows illustrative data for a UV-Vis calibration curve.
| Concentration (µg/mL) | Absorbance at 264 nm (AU) |
|---|---|
| 2.0 | 0.115 |
| 4.0 | 0.228 |
| 8.0 | 0.452 |
| 12.0 | 0.680 |
| 16.0 | 0.911 |
| Resulting Equation: y = 0.0568x + 0.0012 | |
| Correlation Coefficient (R²): 0.9999 |
Fluorescence Spectrophotometry
Fluorescence spectrophotometry is an inherently more sensitive and selective technique than UV-Vis absorption. It involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength.
While the parent nicotinamide molecule is considered to have negligible fluorescence, many larger heterocyclic aromatic systems do fluoresce. clockss.orgunam.mx The extended π-system of this compound may impart some native fluorescence. This would need to be determined experimentally by measuring its excitation and emission spectra.
If the native fluorescence is weak or absent, a common strategy to leverage the high sensitivity of this technique is through derivatization. clockss.org This involves reacting the target molecule with a reagent to form a highly fluorescent product. For nicotinamides, post-column derivatization reactions have been developed for HPLC analysis, which could be adapted for standalone fluorescence measurements. nih.gov This approach allows for quantification at much lower concentrations than is possible with UV-Vis spectrophotometry.
The following table presents hypothetical fluorescence data for a derivatized sample.
| Parameter | Hypothetical Value |
|---|---|
| Excitation Wavelength (λex) | 360 nm |
| Emission Wavelength (λem) | 450 nm |
| Linearity Data | |
| Concentration (ng/mL) | Relative Fluorescence Units (RFU) |
| 5 | 112 |
| 10 | 220 |
| 25 | 545 |
| 50 | 1098 |
| Correlation Coefficient (R²): > 0.999 |
Electrophoretic Techniques for Purity and Characterization
Electrophoretic techniques are a cornerstone in the analytical toolkit for the pharmaceutical industry, offering high-resolution separation of molecules based on their charge-to-size ratio. Among these, capillary electrophoresis has emerged as a powerful method for the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates.
Capillary Electrophoresis (CE) for Purity Assessment
Capillary Electrophoresis (CE) is a highly efficient analytical technique that separates components of a mixture based on their differential migration in an electric field within a narrow capillary tube. usp.orggnoscience.com This method offers several advantages, including high separation efficiency, rapid analysis times, and minimal sample and reagent consumption, making it well-suited for the purity assessment of pharmaceutical compounds like this compound. gnoscience.comnih.gov
The fundamental principle of CE lies in the generation of an electroosmotic flow (EOF) of the background electrolyte (BGE) within the capillary when a voltage is applied. This bulk flow, typically towards the cathode, carries all analytes, regardless of their charge, towards the detector. The separation is achieved because each analyte's own electrophoretic mobility, which is dependent on its charge and size, is superimposed on the EOF. Positively charged ions will migrate faster than the EOF, neutral molecules will travel at the same rate as the EOF, and negatively charged ions will be slowed down, yet still carried towards the detector by the strong EOF.
For the purity assessment of this compound, a Capillary Zone Electrophoresis (CZE) method would be the most common approach. In CZE, the capillary is filled with a buffer of a specific pH, and the separation is based purely on the differences in the charge-to-mass ratio of the main compound and any potential impurities. usp.org
Method Development Considerations:
The development of a robust CE method for this compound would involve the systematic optimization of several key parameters:
Background Electrolyte (BGE) and pH: The choice of BGE and its pH is critical as it determines the charge of the analyte and the magnitude of the electroosmotic flow. For a compound like this compound, which contains a basic pyridine ring, a buffer with a pH below the pKa of the pyridine nitrogen will ensure it is protonated and carries a positive charge. Phosphate or borate (B1201080) buffers are commonly used in CE. For instance, a 20 mM sodium phosphate buffer at a pH of 7 has been utilized for the analysis of nicotinamide. nih.gov
Applied Voltage: The applied voltage directly influences the migration time and separation efficiency. Higher voltages generally lead to shorter analysis times and sharper peaks, but can also generate Joule heating, which may affect the separation.
Capillary Dimensions: The length and internal diameter of the fused-silica capillary affect the separation efficiency and analysis time. Longer capillaries provide better resolution but increase the run time.
Temperature: Controlling the capillary temperature is important for maintaining reproducible migration times and preventing sample degradation.
Injection Parameters: The amount of sample introduced into the capillary is controlled by the injection time and pressure. These parameters need to be optimized to ensure sufficient sensitivity without overloading the capillary, which can lead to peak broadening.
Illustrative Purity Assessment:
A hypothetical CE method for the purity assessment of this compound could utilize a fused-silica capillary with a background electrolyte of 50 mM phosphate buffer at pH 3.0. researchgate.net Detection would typically be performed using a UV detector at a wavelength where the compound and its potential impurities exhibit significant absorbance.
The purity of a sample is determined by comparing the peak area of the main component to the total area of all detected peaks. The results are often expressed as a percentage purity. Method validation would be performed according to ICH guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose.
Data Tables:
The following tables represent typical data that would be generated during the validation of a CE method for the purity assessment of this compound.
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Theoretical Plates (N) | > 100,000 | 152,000 |
| Tailing Factor (T) | 0.8 - 1.5 | 1.1 |
| Resolution (Rs) between main peak and closest impurity | > 2.0 | 2.8 |
| Sample | Replicate | Purity (%) |
|---|---|---|
| Batch A | 1 | 99.85 |
| 2 | 99.87 | |
| 3 | 99.84 | |
| 4 | 99.88 | |
| 5 | 99.86 | |
| 6 | 99.85 | |
| Mean | 99.86 | |
| Standard Deviation | 0.015 | |
| Relative Standard Deviation (%) | 0.015 |
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | 10.5 |
| 5 | 52.1 |
| 10 | 103.8 |
| 25 | 258.9 |
| 50 | 515.2 |
| 100 | 1029.7 |
| Correlation Coefficient (r²) = 0.9998 |
Intellectual Property Landscape and Patent Considerations for Fluorophenyl Nicotinamide Compounds
Analysis of Existing Patent Filings for Nicotinamide (B372718) Derivatives
The patent landscape for nicotinamide derivatives is active, with numerous filings covering a range of structural modifications and therapeutic applications. While specific patents for "5-(3-Fluorophenyl)nicotinamide" are not prominently identified in public databases, an analysis of patents for structurally related nicotinamide and phenyl-pyridine derivatives provides valuable insights into common patenting strategies and protected therapeutic areas.
Existing patents for nicotinamide derivatives often feature claims directed at:
Composition of Matter: These patents claim the novel chemical structure of the nicotinamide derivative itself. This is considered the most robust form of patent protection as it covers the compound for any use. niagenbioscience.commewburn.com For instance, patents have been granted for various salt forms and derivatives of nicotinamide riboside (NR), a related compound, covering compositions that include NR Malate and NR Tartrate. niagenbioscience.com
Method of Use: These patents claim the use of a specific nicotinamide derivative for treating a particular disease or condition. For example, patent applications for N-cycloalkyl-S-phenylnicotinamide derivatives describe their use as hematopoietic prostaglandin D2 synthase inhibitors for the treatment of allergic and respiratory conditions. google.com Similarly, 4-phenyl-pyridine derivatives have been patented as neurokinin-1 receptor antagonists for treating disorders of the central nervous system like anxiety and depression, as well as pain and inflammatory diseases. google.com
Pharmaceutical Compositions: These claims protect a formulation containing the active nicotinamide derivative along with pharmaceutically acceptable carriers or excipients.
The therapeutic areas covered by these patents are diverse, indicating the broad potential of this class of compounds. Patented indications for related structures include:
Allergic and respiratory diseases (e.g., asthma) google.com
Central nervous system disorders (e.g., anxiety, depression, psychosis) google.com
Pain and inflammation (e.g., migraine, rheumatoid arthritis) google.com
Vomiting and motion sickness google.com
An examination of these filings reveals a strategic approach by innovators to protect not only the core molecule but also its various forms, formulations, and specific therapeutic applications. This multi-layered patenting strategy aims to build a comprehensive intellectual property portfolio around a promising new chemical entity.
Strategies for Protecting Novel this compound Analogs
Protecting novel analogs of this compound requires a forward-thinking and multi-faceted patent strategy. The goal is to create a durable patent estate that maximizes the period of market exclusivity, thereby justifying the significant investment required for drug development. drugpatentwatch.comdrugpatentwatch.com Key strategies include:
Composition of Matter Patents: The primary and most crucial step is to secure a composition of matter patent for the novel this compound analog itself. mewburn.comdrugpatentwatch.com This "base patent" provides the broadest protection, covering the molecule regardless of its method of manufacture or use. mewburn.comdrugpatentwatch.com To be successful, the molecule must be new and not previously disclosed in any public forum. drugpatentwatch.com
Method of Use / New Indication Patents: As research progresses, new therapeutic uses for the analogs may be discovered. Each new, non-obvious therapeutic use can be the subject of a "method of use" patent. drugpatentwatch.com This strategy, often part of a "lifecycle management" or "evergreening" approach, can extend the commercial life of a drug. drugpatentwatch.com
Formulation Patents: Developing a novel formulation, such as an extended-release version or a specific delivery system, can offer patient benefits and be independently patentable. drugpatentwatch.comdrugpatentwatch.com As long as the new formulation is novel, non-obvious, and provides a clinical advantage, it can receive its own 20-year patent term. drugpatentwatch.com
Process Patents: A novel and non-obvious method of manufacturing the this compound analog can also be patented. mewburn.comdrugpatentwatch.com This can create significant hurdles for generic competitors, who would need to develop an alternative, non-infringing synthesis method. drugpatentwatch.com
Patents on Metabolites and Prodrugs: Protection can also be sought for active metabolites that the body converts the drug into, or for prodrugs designed to improve the compound's pharmacokinetic properties.
A comprehensive strategy involves filing patent applications early in the development process to establish a priority date, followed by subsequent filings to cover new inventions as they arise. caldwelllaw.comtandfonline.com
| Protection Strategy | Description | Key Benefit |
| Composition of Matter | Claims the novel chemical structure of the analog itself. | Broadest protection, covering the molecule for any use. |
| Method of Use | Claims the use of the analog for treating a specific new disease. | Extends market exclusivity by protecting new applications. |
| Formulation | Protects unique drug delivery systems or combinations of ingredients. | Can provide patient benefits and create new patentable inventions. |
| Process (Manufacturing) | Claims a novel and non-obvious method of synthesizing the analog. | Creates barriers for generic competition. |
Research Exemptions and "Safe Harbor" Provisions in Pharmaceutical Research and Development
The development of new drugs like this compound analogs often requires the use of patented technologies or compounds for research purposes. Patent law provides certain exemptions to infringement to facilitate such research, most notably the "safe harbor" provision.
The Hatch-Waxman Act of 1984 created a statutory exemption from patent infringement, codified in 35 U.S.C. § 271(e)(1). kirkland.com This "safe harbor" provision allows competitors to use a patented invention without a license for activities "solely for uses reasonably related to the development and submission of information under a Federal law which regulates the manufacture, use, or sale of drugs." kirkland.comlaw.edu
The primary purpose of this provision was to allow generic drug manufacturers to conduct the necessary testing to obtain regulatory approval before the patents on the brand-name drug expired, thus facilitating quicker market entry upon patent expiration. kirkland.com
Key aspects of the safe harbor provision include:
Broad Scope: The U.S. Supreme Court has interpreted the provision broadly, stating that it provides a "wide berth" for the use of patented inventions in activities related to regulatory approval. kirkland.comberkeley.edu This includes preclinical studies and other research activities that may not ultimately be submitted to the FDA, as long as there was a reasonable basis for believing it was relevant. law.edu
"Reasonably Related" Standard: The key test is whether the infringing activity is "reasonably related" to generating data for submission to a regulatory agency like the FDA. law.educrowell.com The Federal Circuit has affirmed that activities such as importing a medical device for demonstration at a conference to recruit clinical investigators can fall under this protection. crowell.comipupdate.com
Irrelevance of Intent: The subjective intent of the researcher is generally considered irrelevant. The focus is on whether the use of the patented invention is objectively related to the regulatory submission process. ipupdate.com
This safe harbor is crucial for pharmaceutical R&D as it allows for the necessary experimentation and clinical trials required for FDA approval without the risk of patent infringement lawsuits derailing the development of new therapies. berkeley.edu
Patentability Criteria for Novel Chemical Entities and Therapeutic Uses
For an invention related to this compound to be granted a patent, it must meet several statutory criteria. These criteria ensure that patents are only granted for genuine innovations that contribute to the public knowledge. The primary criteria are novelty, inventive step (or non-obviousness), and industrial applicability (or utility). southcentre.int
For a New Chemical Entity (NCE):
Novelty: The compound itself must be new. drugpatentwatch.com This means it cannot have been previously disclosed to the public in any form (e.g., in a scientific journal, a prior patent, or a public presentation) before the date the patent application is filed.
Inventive Step (Non-Obviousness): The new compound must not have been obvious to a person of "ordinary skill in the art" at the time the invention was made. This is often a significant hurdle. If the new molecule is merely a minor and predictable modification of a known compound with similar properties, it may be rejected as obvious.
Industrial Applicability (Utility): The invention must have a practical use. For a pharmaceutical compound, this is typically demonstrated by showing it has a credible therapeutic effect or is useful as an intermediate in making a therapeutic agent.
For a New Therapeutic Use of a Known Compound:
It is also possible to obtain patent protection for a new use of a known compound. drugpatentwatch.com This is a common strategy in drug repurposing.
Novelty: The novelty requirement is met if the specific therapeutic use has not been previously disclosed. The compound itself is known, but its application to the new disease is not.
Inventive Step (Non-Obviousness): This is often the most challenging criterion for new use patents. The new use must not be obvious. If prior art hinted at the compound's potential for the new disease, a patent may be denied. A surprising or unexpected therapeutic effect can be strong evidence of non-obviousness.
Industrial Applicability (Utility): The new therapeutic use must be credible and practical.
The patent system is designed to balance the need to incentivize innovation with the public interest in accessing new medicines. nih.gov Understanding and strategically applying these patentability criteria is essential for protecting investments in the research and development of novel compounds like this compound and its analogs.
Future Perspectives and Emerging Research Avenues for 5 3 Fluorophenyl Nicotinamide
Exploration of Undiscovered Biological Targets and Disease Indications
Currently, publicly available research has predominantly focused on the role of nicotinamide (B372718) derivatives as NAMPT inhibitors. However, the full spectrum of biological targets for 5-(3-Fluorophenyl)nicotinamide has not been exhaustively elucidated. Future research endeavors will likely concentrate on comprehensive screening assays to identify potential off-target effects and, more importantly, discover novel biological targets. This exploration could unveil previously unknown mechanisms of action and open doors to new therapeutic applications beyond the established role of NAMPT inhibition.
The investigation into new disease indications for this compound is a critical next step. While the primary focus for NAMPT inhibitors has been in oncology, the fundamental role of NAD+ metabolism in cellular processes suggests potential therapeutic utility in a range of other pathologies. Future preclinical studies could explore the efficacy of this compound in models of:
Neurodegenerative Diseases: Given the link between NAD+ levels and neuronal health, investigating the compound's potential in conditions such as Alzheimer's and Parkinson's disease is a logical progression.
Metabolic Disorders: The role of NAMPT in metabolic regulation suggests that this compound could be evaluated for its effects on conditions like type 2 diabetes and non-alcoholic fatty liver disease.
Inflammatory and Autoimmune Diseases: As NAD+ metabolism is intertwined with immune cell function, the immunomodulatory potential of this compound warrants investigation in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Integration with Advanced Drug Delivery Systems and Nanotechnology
The therapeutic efficacy of small molecules like this compound can be significantly enhanced through innovative drug delivery strategies. Future research is anticipated to explore the integration of this compound with advanced drug delivery systems to improve its pharmacokinetic profile, enhance target specificity, and minimize potential side effects.
Nanotechnology-based delivery systems represent a particularly promising avenue. Encapsulating this compound within nanoparticles could offer several advantages:
Improved Solubility and Bioavailability: Formulations with lipid-based nanoparticles or polymeric micelles could enhance the solubility and systemic absorption of the compound. nih.gov
Targeted Delivery: Functionalizing nanoparticles with specific ligands (e.g., antibodies or peptides) could direct the drug specifically to cancer cells or other diseased tissues, thereby increasing local concentration and reducing systemic exposure.
Controlled Release: Nanocarriers can be engineered for sustained or triggered release of the drug in response to specific physiological cues within the target microenvironment, such as pH or enzyme levels. mdpi.com
Research into these advanced formulations will be crucial for translating the preclinical potential of this compound into clinically viable treatments.
Potential for Combination Therapies with Existing Therapeutic Modalities
The future of cancer treatment is increasingly moving towards combination therapies to overcome drug resistance and enhance therapeutic outcomes. Preclinical studies are essential to identify synergistic interactions between this compound and existing therapeutic modalities. ecog-acrin.org
Potential combination strategies to be explored include:
Chemotherapy: Investigating the compound's ability to sensitize cancer cells to traditional chemotherapeutic agents could lead to more effective treatment regimens with potentially lower doses of cytotoxic drugs.
Targeted Therapy: Combining this compound with other targeted agents, such as PARP inhibitors or kinase inhibitors, could exploit synthetic lethality or target complementary survival pathways in cancer cells.
Immunotherapy: Given the emerging role of NAD+ metabolism in immune function, exploring the combination of this compound with immune checkpoint inhibitors could enhance anti-tumor immune responses.
The table below outlines potential preclinical research directions for combination therapies involving this compound.
| Therapeutic Modality | Rationale for Combination | Potential Research Focus |
| Chemotherapy | Enhance cytotoxicity and overcome resistance | In vitro and in vivo studies to assess synergistic effects with standard-of-care chemotherapies in various cancer models. |
| Targeted Therapy | Exploit synthetic lethality and target parallel pathways | Investigating combinations with PARP inhibitors in BRCA-mutant cancers or with inhibitors of key signaling pathways (e.g., PI3K/AKT). |
| Immunotherapy | Modulate the tumor microenvironment and enhance immune response | Studies to evaluate the impact on immune cell metabolism and function in combination with checkpoint inhibitors. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can significantly accelerate the identification and optimization of novel therapeutic agents. For this compound, AI and ML can be applied in several key areas:
De Novo Design: Generative AI models can be used to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Predictive Modeling: Machine learning algorithms can build predictive models for structure-activity relationships (SAR), allowing for the rapid virtual screening of large compound libraries to identify promising new candidates.
Target Identification: AI can analyze vast biological datasets to predict novel biological targets for this compound and its derivatives.
The application of these in silico methods can streamline the drug discovery pipeline, reducing the time and cost associated with traditional experimental approaches.
Sustained Research and Development Efforts through Academic and Industry Collaborations
The translation of a promising compound like this compound from the laboratory to the clinic requires a concerted effort involving both academic research institutions and the pharmaceutical industry. Such collaborations are crucial for leveraging the complementary strengths of each sector. hubspotusercontent10.netnih.gov
Academia's Role: Academic labs can drive the fundamental research into the compound's mechanism of action, identify novel biological targets, and conduct early-stage preclinical studies. in-part.com
Industry's Role: Pharmaceutical companies bring expertise in drug development, including medicinal chemistry optimization, large-scale synthesis, formulation, and the execution of clinical trials. nih.gov
Fostering these partnerships through joint funding initiatives, sponsored research agreements, and technology transfer programs will be essential for the sustained research and development of this compound and its potential therapeutic applications. grants.gov
Q & A
Q. What are the optimal synthetic routes for 5-(3-Fluorophenyl)nicotinamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves coupling reactions. One validated method uses nicotinic acid derivatives and 3-fluoroaniline with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). Key steps include:
- Amide bond formation : React nicotinic acid chloride with 3-fluoroaniline in anhydrous solvents (e.g., DMF) under nitrogen.
- Temperature control : Maintain 0–5°C during acid chloride generation to prevent side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Characterization requires multi-technique validation :
- NMR : Look for aromatic proton signals at δ 7.2–8.5 ppm (pyridine and fluorophenyl rings) and amide NH at δ 10.2–10.8 ppm.
- IR : Confirm C=O stretch at ~1670 cm⁻¹ and NH bend at ~3300 cm⁻¹.
- Elemental analysis : Match calculated vs. experimental C, H, N values (e.g., C₁₂H₉FN₂O: C 65.45%, H 4.09%, N 12.73%) .
Q. What physicochemical properties are critical for handling this compound in experiments?
Key properties include:
- Solubility : Sparingly soluble in water; use DMSO or ethanol for dissolution.
- Stability : Degrades under strong acids/bases; store at –20°C in inert atmosphere.
- Melting point : Expected range 180–185°C (varies with purity) .
Advanced Research Questions
Q. What biological targets are hypothesized for this compound, and how can binding assays be designed?
The compound may interact with NAD⁺-dependent enzymes (e.g., sirtuins, PARPs) due to structural similarity to nicotinamide. Experimental approaches:
- Kinase inhibition assays : Use ADP-Glo™ kits to screen against kinase panels.
- Cellular metabolism studies : Measure NAD⁺/NADH ratios in treated cell lines (e.g., HepG2) via colorimetric assays .
Q. How do substituent modifications (e.g., fluorine position) affect the compound’s bioactivity?
Structure-Activity Relationship (SAR) studies show:
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Common issues include:
Q. How should researchers resolve contradictions in reported biological data for this compound?
Discrepancies in IC₅₀ values (e.g., PARP-1 inhibition) may stem from:
- Assay conditions : Validate using standardized protocols (e.g., NAD⁺ depletion vs. enzymatic activity).
- Cell line variability : Test across multiple models (e.g., MCF-7 vs. HEK293) and include positive controls (e.g., Olaparib) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| DCC-mediated coupling | 78 | 95 | |
| Grignard reagent | 65 | 90 | |
| TBTU-assisted amidation | 85 | 98 |
Q. Table 2. NMR Data for this compound
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyridine C2-H | 8.72 | d (J = 5 Hz) |
| Fluorophenyl C3-H | 7.41 | m |
| Amide NH | 10.5 | s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
